beta-Methylenephenethyl alcohol

Description

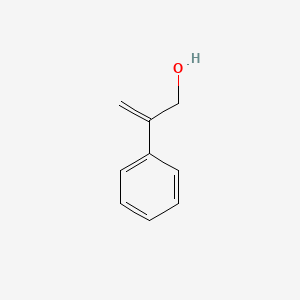

Structure

3D Structure

Properties

IUPAC Name |

2-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZGXCFUKRLAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208788 | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-81-1 | |

| Record name | β-Methylenebenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methylenephenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for β Methylenephenethyl Alcohol

Traditional Chemical Synthesis Routes

Traditional chemical synthesis provides a foundational framework for the production of β-methylenephenethyl alcohol and its derivatives. These methods often involve multi-step processes and rely on well-established organic reactions.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de A notable example is the Pinacol rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org While not a direct synthesis of β-methylenephenethyl alcohol, the principles of carbocation rearrangement are fundamental in organic synthesis. For instance, the behavior of neopentyl bromide under SN1 conditions, where it rearranges to form 2-methyl-2-butanol (B152257) instead of the expected neopentyl alcohol, highlights how carbocation intermediates can lead to skeletal reorganization. msu.edu Such rearrangements can be strategically employed or avoided in the synthesis of target molecules like β-methylenephenethyl alcohol.

Another relevant rearrangement is the Wolff rearrangement, a key step in the Arndt-Eistert reaction, which involves the conversion of an acyl carbene to a ketene. msu.edu This reaction allows for the elongation of a carboxylic acid by a single methylene (B1212753) unit, a transformation that could be adapted in a multi-step synthesis towards β-methylenephenethyl alcohol. msu.edu

The Baeyer-Villiger rearrangement, the reaction of a peracid with a ketone to yield an ester, also proceeds through a rearrangement mechanism similar to the Pinacol rearrangement. libretexts.org Understanding these fundamental rearrangement processes is crucial for designing synthetic routes that can either leverage or bypass these transformations to achieve the desired product.

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry. chemistrysteps.comyoutube.com The reaction involves the addition of an enolate to an aldehyde or ketone, resulting in a β-hydroxy carbonyl compound. youtube.commasterorganicchemistry.com Subsequent heating with a base can lead to dehydration, yielding an α,β-unsaturated carbonyl compound, which is the condensation product. chemistrysteps.commasterorganicchemistry.com

While a direct aldol condensation to form β-methylenephenethyl alcohol is not straightforward, the principles of this reaction are applicable. For instance, a crossed aldol reaction between a suitable ketone and formaldehyde (B43269) could theoretically generate a precursor that upon reduction would yield the target alcohol. The Claisen-Schmidt condensation, a type of crossed aldol reaction, often involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen. masterorganicchemistry.com

A patented method for preparing β-methylene phenethyl alcohol involves the reaction of hyacinthin (phenylacetaldehyde) with formaldehyde in the presence of an organic amine salt. This step can be viewed as a variation of the Mannich reaction, which is related to aldol-type condensations. The resulting β-methylene hyacinthin is then reduced to β-methylene phenethyl alcohol. google.com This process highlights the utility of condensation-type reactions in building the carbon framework of the target molecule.

The efficiency of aldol condensations can be influenced by the reaction conditions and the nature of the substrates. For example, the self-aldol reaction of ketones is often less favorable than that of aldehydes due to steric hindrance in the products. masterorganicchemistry.com However, the formation of a conjugated system in the condensation product can drive the reaction to completion. chemistrysteps.com

Reduction of a carbonyl group is a key step in a patented synthesis of β-methylenephenethyl alcohol. google.com After the initial condensation reaction to form β-methylene hyacinthin (2-methylene-3-phenylpropanal), the aldehyde functionality is reduced to a primary alcohol. google.com The patent describes the use of aluminum isopropoxide in isopropyl alcohol for this reduction, which is a classic example of a Meerwein-Ponndorf-Verley (MPV) reduction. google.com

More generally, the reduction of aldehydes and ketones to alcohols can be achieved using various reagents and methods. chadsprep.comyoutube.comyoutube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Catalytic hydrogenation, using H₂ gas and a metal catalyst like platinum, palladium, or nickel, is another effective method for reducing carbonyl compounds. youtube.com

Homogeneous hydrogen transfer reactions offer an alternative to traditional reduction methods. These reactions use a hydrogen donor, often an alcohol like isopropanol, to reduce a substrate in the presence of a transition metal catalyst. Ruthenium complexes are particularly effective for this purpose. thieme-connect.de Acceptorless alcohol dehydrogenation (AAD) is a related process where an alcohol is oxidized to a carbonyl compound with the release of hydrogen gas, often catalyzed by homogeneous transition metal complexes. nih.govcapes.gov.br The reverse reaction, the hydrogenation of a carbonyl to an alcohol, is a key step in many synthetic pathways.

The choice of reduction method can be critical for achieving high yield and selectivity, especially in the presence of other functional groups. The MPV reduction mentioned in the patent is known for its chemoselectivity for aldehydes and ketones. google.com

The synthesis of β-phenethyl ethers, which are structurally related to β-methylenephenethyl alcohol, provides insights into forming the core phenethyl structure. A direct and efficient route to β-phenethyl ethers is the anti-Markovnikov addition of alcohols to styrene (B11656) derivatives. thieme-connect.comthieme-connect.de This can be achieved using superbase catalysis, such as with P4-t-Bu, which promotes the nucleophilic addition of an alkoxide to the styrene. thieme-connect.comresearchgate.net

Traditional methods for synthesizing β-phenethyl ethers often involve multi-step processes. One common approach is the Williamson ether synthesis, which involves the reaction of a phenethyl halide or tosylate with an alkoxide. Another method involves the reaction of β-phenylethyl alcohol with an alkylating agent. For example, methyl-β-phenylethyl ether can be prepared by reacting aluminum-β-phenyl-ethoxide with dimethyl sulphate. google.com

The synthesis of other related structures, such as β-p-hydroxyphenethyl alcohol, also offers valuable strategies. One method involves the esterification of phenol (B47542) to protect the hydroxyl group, followed by haloalkylation and subsequent hydrolysis. google.com Another approach utilizes the reaction of phenol with ethylene (B1197577) oxide in the presence of a metal catalyst. google.com These examples demonstrate the variety of synthetic strategies that can be employed to construct the phenethyl framework, which can be adapted for the synthesis of β-methylenephenethyl alcohol and its analogs.

Biocatalytic and Enzymatic Synthesis of β-Methylenephenethyl Alcohol and Related Chiral Structures

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov This approach is particularly valuable for the production of single-enantiomer drug intermediates and other fine chemicals. nih.gov

The synthesis of chiral alcohols is a significant area of research in biocatalysis. mdpi.com Microorganisms and their enzymes are capable of transforming synthetic chemicals with high chemo-, regio-, and enantioselectivities. mdpi.com This is particularly relevant for the synthesis of chiral β-amino alcohols, which are important building blocks for pharmaceuticals. organic-chemistry.orgnih.gov

While specific biocatalytic methods for the enantioselective synthesis of β-methylenephenethyl alcohol are not extensively detailed in the provided search results, the general principles of biocatalytic reduction of ketones and the synthesis of chiral alcohols are well-established. nih.govresearchgate.net For example, the asymmetric reduction of ketones to produce chiral secondary alcohols is a common application of biocatalysis. researchgate.net This can be achieved using whole-cell biocatalysts or isolated enzymes. nih.govresearchgate.net

The enantioselective synthesis of alcohols can also be achieved through chemical methods. Iridium-catalyzed hydrogenations and transfer hydrogenations of ketones are effective methods for producing chiral alcohols. researchgate.net Furthermore, enantioselective allylation reactions can be used to construct chiral alcohol frameworks. researchgate.netorganic-chemistry.org The development of chiral catalysts, such as chiral oxazaborolidinium ions, has enabled highly enantioselective hydrosilylation of ketones. organic-chemistry.org

Given the growing importance of chiral compounds in the pharmaceutical and chemical industries, the development of enantioselective synthetic routes to β-methylenephenethyl alcohol, whether through biocatalysis or asymmetric chemical catalysis, is a promising area for future research.

Application of Alcohol Dehydrogenases (ADHs) in Related Alcohol Transformations

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing cofactors such as NAD⁺ or NADP⁺. proteopedia.org Their high stereoselectivity makes them valuable tools in asymmetric synthesis for producing chiral alcohols.

Research has demonstrated the utility of ADHs in transforming alcohols structurally analogous to β-methylenephenethyl alcohol. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum EbN1 catalyzes the NAD+-dependent stereospecific oxidation of (S)-1-phenylethanol to acetophenone. mlbke.com This enzyme is noted for its broad substrate spectrum, enabling the synthesis of numerous chiral alkylaromatic alcohols, and its significant resistance to organic solvents. mlbke.com Similarly, a novel 2-phenylethanol (B73330) dehydrogenase from Brevibacterium sp. KU 1309 has been identified, which shows broad substrate specificity and catalyzes the reversible oxidation of various primary alcohols to their corresponding aldehydes. nih.gov This NAD⁺-dependent enzyme is effective for the biotransformation of a range of alcohols. nih.gov

Furthermore, the capabilities of these enzymes can be enhanced through protein engineering. Directed evolution has been successfully applied to an alcohol dehydrogenase to improve its turnover numbers for the stereoselective redox transformation of 1-phenylethane-1,2-diol, a related vicinal diol. nih.gov

Table 1: Examples of Alcohol Dehydrogenases in Related Transformations

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatoleum aromaticum | (S)-1-phenylethanol, various alkylaromatic alcohols | Acetophenone, corresponding ketones | High stereospecificity; broad substrate spectrum; resistant to organic solvents. | mlbke.com |

| 2-phenylethanol dehydrogenase | Brevibacterium sp. KU 1309 | 2-phenylethanol, various primary alcohols | 2-phenylacetaldehyde, corresponding aldehydes | NAD⁺-dependent; broad substrate specificity. | nih.gov |

| Evolved ADH | Laboratory mutant | 1-Phenylethane-1,2-diol | Corresponding acyloin | Improved turnover numbers and stereoselectivity through directed evolution. | nih.gov |

Multi-Enzymatic Cascades for Phenylpropanolamine Stereoisomers as Model Systems

Multi-enzymatic cascade reactions, where several enzymatic steps are combined in a single pot, represent a highly efficient strategy for complex chemical synthesis. researchgate.net This approach minimizes waste by reducing intermediate purification steps and can drive reactions to completion. researchgate.net A prime example is the stereoselective synthesis of all four stereoisomers of phenylpropanolamine (PPA) from β-methylstyrene. d-nb.infonih.gov

A one-pot cascade has been developed that utilizes a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase (AlaDH) for cofactor recycling. d-nb.infonih.gov The process begins with the conversion of trans- or cis-β-methylstyrene into chiral 1-phenylpropane-1,2-diols. These diols then serve as the key intermediates in a redox-neutral bioamination network. d-nb.info The specific combination of ADH and ωTA, chosen for their complementary regio- and stereoselectivities, dictates which of the four possible PPA stereoisomers is produced. d-nb.info This enzymatic method is the first to enable the synthesis of all four PPA stereoisomers with high enantiomeric and diastereomeric purity. d-nb.info

The selection of enzymes is critical to the outcome. For example, to produce (1S,2S)-PPA, the alcohol dehydrogenase from Bacillus stearothermophilus (Bs-BDHA) is paired with an (S)-selective ω-transaminase from Burkholderia sp. (Bm(S)-ωTA). d-nb.info In contrast, the synthesis of (1R,2S)-PPA is achieved by combining an ADH from Lactobacillus sanfranciscensis (Ls-ADH) with an (S)-selective ωTA from Chromobacterium violaceum (Cv(S)-ωTA). d-nb.info

Table 2: Multi-Enzymatic Synthesis of Phenylpropanolamine (PPA) Stereoisomers

| Target Stereoisomer | Key Enzymes Used | Analytical Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference(s) |

| (1S,2S)-PPA | Bs-BDHA + Bm(S)-ωTA | 88% | >99.5% | 96% | d-nb.info |

| (1R,2R)-PPA | Ls-ADH + At(R)-ωTA | 95% | >99.5% | 98% | d-nb.info |

| (1R,2S)-PPA | Ls-ADH + Cv(S)-ωTA | 76% | >99.5% | >99.5% | d-nb.info |

| (1S,2R)-PPA | Aa-ADH + Cv(S)-ωTA | 60% | >99.5% | >99.5% | d-nb.info |

Enzyme abbreviations: Aa-ADH (Alcohol dehydrogenase from Aromatoleum aromaticum), At(R)-ωTA ((R)-selective ω-transaminase from Aspergillus terreus), Bm(S)-ωTA ((S)-selective ω-transaminase from Burkholderia sp.), Bs-BDHA (Alcohol dehydrogenase from Bacillus stearothermophilus), Cv(S)-ωTA ((S)-selective ω-transaminase from Chromobacterium violaceum), Ls-ADH (Alcohol dehydrogenase from Lactobacillus sanfranciscensis).

Lipase-Catalyzed Reactions for β-Amino Alcohol Precursors

Lipases are another class of highly versatile enzymes in organic synthesis, frequently employed for the kinetic resolution of racemates to produce enantiomerically pure compounds. They are particularly effective in synthesizing precursors for β-amino alcohols. nih.govnih.govacs.org

One common strategy is the lipase-mediated kinetic resolution of racemic esters via hydrolysis. For example, the racemate of ethyl 3-amino-3-phenyl-2-hydroxy-propionate, a precursor to the β-amino acid 3-phenylisoserine, was successfully resolved using lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia). nih.gov The reaction yielded the (2R,3S)-amino propionate (B1217596) with 100% enantiomeric excess (ee) at approximately 50% conversion. nih.gov Similarly, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, yielding both the unreacted (R)-amino esters and the product (S)-amino acids with excellent ee values (≥99%). nih.gov

Lipases can also catalyze C-N bond formation. Lipase TL IM from Thermomyces lanuginosus has been shown to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com This method was developed into a continuous-flow procedure for the synthesis of β-amino acid esters, which are direct precursors to β-amino alcohols, under environmentally benign conditions. mdpi.com

Table 3: Lipase-Catalyzed Reactions for β-Amino Alcohol Precursors

| Lipase Source | Reaction Type | Substrate(s) | Product(s) | Key Outcomes | Reference(s) |

| Burkholderia cepacia (PS IM) | Kinetic Hydrolysis | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate | 100% ee, c.a. 50% conversion, E > 200 | nih.gov |

| Thermomyces lanuginosus (TL IM) | Michael Addition | Aniline + Methyl acrylate | Methyl 3-(phenylamino)propanoate | Green conditions (methanol), short residence time (30 min) in continuous-flow. | mdpi.com |

| Burkholderia cepacia (PSIM) | Kinetic Hydrolysis | Racemic β-fluorophenyl-substituted β-amino carboxylic esters | (R)-amino esters and (S)-amino acids | ≥99% ee for both ester and acid, >48% chemical yield. | nih.gov |

Chemical Reactivity and Derivatization of β Methylenephenethyl Alcohol

Oxidation Reactions of β-Methylenephenethyl Alcohol

The oxidation of the primary alcohol group in β-methylenephenethyl alcohol is a fundamental transformation that can yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org

The oxidation of primary alcohols is a stepwise process. The initial product is an aldehyde, which can then be further oxidized to a carboxylic acid, often through a hydrate (B1144303) intermediate if water is present. masterorganicchemistry.com The specific outcome for β-methylenephenethyl alcohol depends on the strength and nature of the oxidizing agent.

Formation of Aldehydes: To stop the oxidation at the aldehyde stage (forming 2-phenyl-2-propenal), milder reagents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org TEMPO-based catalysts are also highly efficient for the selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes. nih.gov

Formation of Carboxylic Acids: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid (2-phenyl-2-propenoic acid). Common reagents for this include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), also known as the Jones reagent. libretexts.orgmasterorganicchemistry.com The presence of water facilitates the formation of a hydrate from the intermediate aldehyde, which is then readily oxidized. masterorganicchemistry.com

Achieving high selectivity in alcohol oxidation is a key goal in fine chemical synthesis. nih.gov For a molecule like β-methylenephenethyl alcohol, which contains an easily oxidizable double bond, chemoselectivity is crucial.

Methodologies using heterogeneous catalysts, such as supported metals (e.g., Palladium) and metal oxides, offer advantages in terms of selectivity and catalyst recovery. nih.govorganic-chemistry.org For instance, supported palladium catalysts can be used for the aerobic oxidation of allylic alcohols. organic-chemistry.org Mechanochemical methods, which use mechanical force to drive reactions, have also been developed. A TEMPO-based oxidative procedure under ball milling conditions can efficiently convert allylic alcohols into the corresponding aldehydes with no trace of over-oxidation and without affecting the double bond. nih.gov

Table 1: Oxidation Reactions of β-Methylenephenethyl Alcohol

| Starting Material | Reagent(s) | Product | Reaction Type |

| β-Methylenephenethyl alcohol | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 2-Phenyl-2-propenal | Aldehyde Synthesis |

| β-Methylenephenethyl alcohol | Chromic Acid (H₂CrO₄) or Potassium Permanganate (KMnO₄) | 2-Phenyl-2-propenoic acid | Carboxylic Acid Synthesis |

| β-Methylenephenethyl alcohol | TEMPO/NaOCl or TEMPO/Fe(NO₃)₃ | 2-Phenyl-2-propenal | Selective Aldehyde Synthesis |

Addition Reactions Involving the Methylene (B1212753) Group

The exocyclic methylene group (C=CH₂) in β-methylenephenethyl alcohol is an alkene and thus susceptible to electrophilic addition reactions. youtube.com These reactions provide a pathway to functionalize the carbon backbone.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would be expected to follow Markovnikov's rule. In this case, the proton (H⁺) would add to the terminal carbon (CH₂) to form a more stable benzylic carbocation at the C2 position. The halide ion (X⁻) would then attack this carbocation, yielding 2-halo-2-phenyl-1-propanol.

Hydration: The addition of water across the double bond can be achieved under different conditions to yield different regioisomers.

Acid-Catalyzed Hydration: Using dilute acid (e.g., H₂SO₄) would lead to the Markovnikov product, forming 2-phenylpropane-1,2-diol via a benzylic carbocation intermediate.

Hydroboration-Oxidation: This two-step procedure results in the anti-Markovnikov addition of water. youtube.com Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) would yield 2-phenylpropane-1,3-diol. youtube.com

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated product, 1,2-dihalo-2-phenyl-1-propanol.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻, is a strong base). youtube.com Therefore, direct nucleophilic substitution is challenging and typically requires activation of the hydroxyl group to convert it into a better leaving group. libretexts.orgnih.gov

This activation can be achieved through several strategies:

Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a good leaving group, water (H₂O). The subsequent reaction can proceed via an Sₙ1 mechanism, involving a stable benzylic carbocation intermediate, or an Sₙ2 mechanism. libretexts.orglibretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups, and the resulting ester can be readily displaced by a wide range of nucleophiles. libretexts.org

Use of Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides. libretexts.org

Activation with Carbodiimides: A mechanochemical method has been developed using activating reagents like TFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate reactive O-alkyl isouronium intermediates, which are then susceptible to nucleophilic attack. nih.gov

Radical Chemistry of β-Methylenephenethyl Alcohol and Related Alkoxy Radicals

The generation of an alkoxy radical from β-methylenephenethyl alcohol (the β-methylenephenethyloxy radical) opens up unique reaction pathways distinct from ionic mechanisms. Alkoxy radicals can be generated from alcohols through various catalytic methods, avoiding the need for pre-functionalization. nih.govnih.gov Once formed, these radicals are highly reactive intermediates. researchgate.net

Key reactions of alkoxy radicals include:

β-Scission (Fragmentation): The alkoxy radical can undergo cleavage of a carbon-carbon bond beta to the oxygen atom. For the β-methylenephenethyloxy radical, this could lead to fragmentation, although this pathway might be less favored compared to other possibilities in this specific structure. The ease of β-scission generally parallels the stability of the radical being formed. iupac.org

Hydrogen Atom Transfer (HAT): If sterically feasible, the alkoxy radical can abstract a hydrogen atom from another position within the same molecule (intramolecular HAT) or from a different molecule (intermolecular HAT). nih.gov A 1,5-HAT is often a facile process for primary alkoxy radicals. nih.gov

Addition to Double Bonds: The radical can add to unsaturated systems.

The competition between these pathways—fragmentation, isomerization, and reaction with other molecules—governs the final product distribution. researchgate.net

Derivatization to β-Phenethyl Ethers and Other Functionalized Compounds

Derivatization of β-methylenephenethyl alcohol can lead to a variety of functionalized compounds, with ethers being a prominent class.

The direct anti-Markovnikov addition of alcohols to styrene (B11656) derivatives is a modern route to β-phenethyl ethers. thieme-connect.de While this describes the synthesis of such ethers, β-methylenephenethyl alcohol itself can be converted into an ether via classical methods like the Williamson ether synthesis. This would involve first deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X).

The various reactions discussed in the preceding sections all represent pathways to new derivatives:

Oxidation leads to α,β-unsaturated aldehydes and carboxylic acids.

Addition reactions at the methylene group produce diols and halo-alcohols.

Nucleophilic substitution of the activated hydroxyl group yields alkyl halides and other substitution products.

These transformations underscore the utility of β-methylenephenethyl alcohol as a versatile building block in the synthesis of more complex molecules.

Table 2: Summary of Derivatization Reactions

| Reaction Class | Reagents/Conditions | Resulting Functional Group(s) |

| Oxidation | PCC, DMP, TEMPO | Aldehyde |

| Addition | H₂O/H₂SO₄ | Diol (Markovnikov) |

| Addition | 1. BH₃ 2. H₂O₂, NaOH | Diol (Anti-Markovnikov) |

| Nucleophilic Substitution | HBr, heat | Bromoalkane |

| Nucleophilic Substitution | 1. TsCl, pyridine (B92270) 2. Nu⁻ | Product of substitution by Nu |

| Ether Synthesis | 1. NaH 2. R-X | Ether |

Analytical and Spectroscopic Characterization of β Methylenephenethyl Alcohol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules like β-methylenephenethyl alcohol.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides invaluable information about the carbon framework of β-methylenephenethyl alcohol. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the assignment of each carbon in the molecule. In the ¹³C NMR spectrum of β-methylenephenethyl alcohol, the carbon attached to the hydroxyl group is expected to appear in the range of 60-70 ppm due to the deshielding effect of the oxygen atom. The aromatic carbons of the phenyl group typically resonate in the 125-145 ppm region, with the ipso-carbon (the carbon directly attached to the propenyl group) showing a distinct chemical shift. The vinylic carbons of the methylene (B1212753) group will have characteristic shifts in the olefinic region, generally between 110 and 140 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. magritek.com For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. This technique is instrumental in confirming the presence of the CH₂OH and the C=CH₂ moieties in β-methylenephenethyl alcohol.

Table 1: Predicted ¹³C NMR Chemical Shifts for β-Methylenephenethyl Alcohol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~65 |

| C2 (C=) | ~145 |

| C3 (=CH₂) | ~115 |

| C4 (aromatic ipso) | ~140 |

| C5/C9 (aromatic ortho) | ~128 |

| C6/C8 (aromatic meta) | ~128 |

| C7 (aromatic para) | ~127 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of β-methylenephenethyl alcohol, the sample is first vaporized and separated from other components in the GC column before being introduced into the mass spectrometer. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (134.17 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides crucial structural information. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. In β-methylenephenethyl alcohol, this would result in the loss of a hydroxymethyl radical (•CH₂OH) or a phenylvinyl radical. Dehydration, the loss of a water molecule (18 amu), is another characteristic fragmentation for alcohols, leading to a peak at m/z [M-18]⁺. libretexts.orgyoutube.com The mass spectrum from the NIST Mass Spectrometry Data Center shows significant peaks at m/z 103 and 134. nih.gov The base peak is often the most stable fragment.

Table 2: Key Mass Spectrometry Data for β-Methylenephenethyl Alcohol

| Feature | Observation | Source |

| Molecular Formula | C₉H₁₀O | nih.govalfa-chemistry.com |

| Molecular Weight | 134.17 g/mol | nih.gov |

| Monoisotopic Mass | 134.073164938 Da | nih.gov |

| Key Fragment Ions (m/z) | 103, 134 | nih.gov |

Vibrational Spectroscopy Applications for β-Methylenephenethyl Alcohol Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic absorption of infrared radiation. researchgate.net For β-methylenephenethyl alcohol, the FTIR spectrum would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The broadness of this peak is due to hydrogen bonding.

Other key absorptions would include:

C-H stretching vibrations of the aromatic ring and the alkene group, typically appearing around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region.

C=C stretching vibration of the vinyl group, expected around 1640-1680 cm⁻¹.

C-O stretching vibration of the primary alcohol, which typically appears in the range of 1050-1150 cm⁻¹. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for β-Methylenephenethyl Alcohol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic/alkene) | Stretching | 3000-3100 |

| C=C (alkene) | Stretching | 1640-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (primary alcohol) | Stretching | 1050-1150 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of β-methylenephenethyl alcohol, the C=C stretching vibration of the vinyl group and the symmetric breathing mode of the aromatic ring would likely produce strong signals. The O-H stretch, while strong in FTIR, is typically weak in Raman spectra. foodandnutritionjournal.org

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification. nih.gov The analysis of spirits and beverages often utilizes Raman spectroscopy to determine alcohol content, showcasing its utility in analyzing alcohol-containing compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The structure of β-Methylenephenethyl alcohol contains a phenyl group conjugated with a vinyl group (a styrene (B11656) system), which constitutes a significant chromophore.

The electronic spectrum of β-Methylenephenethyl alcohol is expected to be dominated by π → π* transitions associated with this conjugated system. The benzene (B151609) ring itself typically displays two absorption bands: the E2-band (a high-intensity band around 204 nm) and the B-band (a lower-intensity, fine-structured band around 255 nm). When conjugated with a double bond, as in the styrene moiety of this molecule, these bands undergo a bathochromic shift (shift to longer wavelengths) and an increase in intensity (hyperchromic effect).

Therefore, β-Methylenephenethyl alcohol is predicted to show intense absorption in the UV region. The primary absorption band, analogous to the E2-band, would likely appear in the 240-250 nm range, characteristic of the styrene chromophore. A weaker, B-band absorption might be observed at longer wavelengths, around 280-290 nm. The exact position (λmax) and molar absorptivity (ε) of these bands are dependent on the solvent used for analysis, as solvent polarity can influence the energy levels of the electronic orbitals. While general principles suggest these absorption features, specific experimental data for β-Methylenephenethyl alcohol is not widely published. Aromatic alcohols can exhibit shifts in their UV-Vis peaks depending on their interaction with the solvent. chemspider.com

| Predicted Transition | Approximate λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* (E2-band like) | 240 - 250 | Conjugated Styrene System |

| π → π* (B-band like) | 280 - 290 | Conjugated Styrene System |

Hyphenated Techniques for Comprehensive Characterization

To achieve unambiguous identification and quantification, UV-Vis spectroscopy is often coupled with separation techniques, known as hyphenated techniques. These methods provide a more comprehensive characterization by separating the compound from a mixture before its detection and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like β-Methylenephenethyl alcohol. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of β-Methylenephenethyl alcohol serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would appear at m/z 134, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation. Key fragments for β-Methylenephenethyl alcohol include characteristic losses and rearrangements. For instance, the loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols. Public database entries show GC-MS data for this compound, confirming its amenability to this technique. nih.gov The development of GC-MS methods is crucial for analyzing volatile compounds in various matrices. rheniumshop.co.iluni.lu

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀O | Elemental Composition |

| Molecular Weight | 134.17 g/mol | Weight of the Molecule |

| Molecular Ion Peak [M]⁺ (m/z) | 134 | Confirms Molecular Weight. nih.gov |

| Predicted Fragment [M+H-H₂O]⁺ (m/z) | 117.07043 | Characteristic loss of water from the alcohol functional group. nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or those that are thermally sensitive, LC-MS is the preferred hyphenated technique. In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column where compounds are separated based on their hydrophobicity. chemicalbook.com The eluent from the liquid chromatograph is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is suitable for ionizing non-volatile molecules.

An LC-MS method for β-Methylenephenethyl alcohol would likely use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. researchgate.net In positive ion mode ESI, the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 135.08045 or as an adduct with sodium [M+Na]⁺ at m/z 157.06239. nist.gov Tandem mass spectrometry (LC-MS/MS) could be employed for even greater selectivity and sensitivity by monitoring specific fragmentation transitions.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid. researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detected Ions (m/z) | [M+H]⁺ (135.08), [M+Na]⁺ (157.06). nist.gov |

Role and Presence in Natural Products and Biosynthetic Pathways

Natural Occurrence and Isolation of β-Methylenephenethyl Alcohol

Despite scientific investigation into the vast array of natural products, detailed information regarding the specific natural occurrence and isolation of β-Methylenephenethyl alcohol is notably scarce in publicly accessible scientific literature. While its structural analogues, such as 2-phenylethanol (B73330), are well-documented as constituents of various plant and microbial volatile organic compounds, the presence of β-Methylenephenethyl alcohol in nature remains largely unconfirmed.

Extensive searches of scientific databases have not yielded specific studies detailing the isolation of β-Methylenephenethyl alcohol from any plant, fungal, or animal source. Therefore, no established methods for its extraction and purification from natural matrices can be presented at this time.

Biosynthetic Pathways Leading to β-Methylenephenethyl Alcohol and Analogues

Direct evidence and detailed research on the specific biosynthetic pathway of β-Methylenephenethyl alcohol are not available in the current body of scientific literature. However, the biosynthesis of its close structural analogue, 2-phenylethanol, is well-understood and provides a hypothetical framework for how β-Methylenephenethyl alcohol might be produced in nature.

The primary route for the formation of 2-phenylethanol in many organisms, particularly in yeasts such as Saccharomyces cerevisiae and various plant species, is the Ehrlich pathway. This pathway involves the conversion of the aromatic amino acid L-phenylalanine into 2-phenylethanol.

The key steps of the Ehrlich pathway for 2-phenylethanol synthesis are:

Transamination: L-phenylalanine is converted to phenylpyruvic acid by an aminotransferase enzyme.

Decarboxylation: Phenylpyruvic acid is then decarboxylated to form phenylacetaldehyde (B1677652) by a decarboxylase.

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.

Given the structural similarity, it is plausible that the biosynthesis of β-Methylenephenethyl alcohol could involve a modification of the Ehrlich pathway or a related metabolic route. One hypothesis is that a precursor with a methylene (B1212753) group already in place could be shunted into a similar pathway. Alternatively, an enzymatic modification of a more common intermediate in the phenylpropanoid pathway could lead to its formation. However, without direct experimental evidence, these remain speculative pathways.

Table 1: Key Enzymes in the Ehrlich Pathway for 2-Phenylethanol Biosynthesis

| Enzyme Class | Specific Enzyme (Example Organism) | Reaction Catalyzed |

| Aminotransferase | Phenylalanine aminotransferase (Saccharomyces cerevisiae) | L-phenylalanine to Phenylpyruvic acid |

| Decarboxylase | Phenylpyruvate decarboxylase (Saccharomyces cerevisiae) | Phenylpyruvic acid to Phenylacetaldehyde |

| Alcohol Dehydrogenase | Alcohol dehydrogenase (Saccharomyces cerevisiae) | Phenylacetaldehyde to 2-Phenylethanol |

Ecological Significance and Biological Roles in Natural Systems

Due to the lack of confirmed natural sources for β-Methylenephenethyl alcohol, there is no scientific literature available to detail its ecological significance or any specific biological roles it may play in natural systems. The ecological roles of its analogues, such as 2-phenylethanol, are well-documented and include functions as a floral attractant for pollinators, a component of insect pheromones, and an antimicrobial agent. It is conceivable that if β-Methylenephenethyl alcohol were to be found in nature, it might exhibit similar functions. However, any such roles are purely hypothetical at this point and await empirical discovery and verification.

Theoretical and Computational Approaches to β Methylenephenethyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and inherent reactivity of a molecule like β-Methylenephenethyl alcohol. These calculations provide a map of the electron distribution, identify sites susceptible to electrophilic or nucleophilic attack, and determine the energies of molecular orbitals.

For the β-Methylenephenethyl alcohol structure, we can infer properties by studying its components. The phenethyl alcohol moiety contributes a π-system from the benzene (B151609) ring, which influences the electron density of the ethyl chain. The allylic alcohol group (C=C-C-OH) introduces reactivity associated with the double bond and the hydroxyl group.

A key aspect of reactivity is how the molecule interacts with other chemical species. For instance, computational studies on the reaction of allyl alcohol with hydroxyl radicals (•OH) have shown that the reaction can proceed via two main pathways: direct hydrogen abstraction or addition/elimination. nih.gov DFT calculations can determine the energy barriers for each pathway, predicting which one is more likely to occur under specific conditions. In the gas-phase reaction of allyl alcohol with •OH, it has been predicted that the formation of CH₂CHOHCH₂OH through collisional stabilization is dominant at lower temperatures (200-440 K), while direct hydrogen abstraction to form CH₂CHCHOH + H₂O becomes more significant at higher temperatures. nih.gov

Table 1: Calculated Electronic Properties of Analogous Alcohols (Note: Data is illustrative and based on typical results for similar small organic molecules, as specific data for β-Methylenephenethyl alcohol is not available.)

| Property | Phenethyl Alcohol (Analog) | Allyl Alcohol (Analog) | Predicted Contribution to β-Methylenephenethyl Alcohol |

|---|---|---|---|

| Dipole Moment (Debye) | ~1.7 D | ~1.6 D | The final dipole moment will be a vector sum of the contributions from the phenyl and methylene-alcohol groups. |

| HOMO Energy (eV) | ~ -9.0 eV | ~ -10.5 eV | The phenyl group's HOMO will likely be higher in energy than the double bond's π-orbital, influencing aromatic reactivity. |

| LUMO Energy (eV) | ~ 0.5 eV | ~ 1.5 eV | The LUMO may be localized on the phenyl ring or the C=C π* orbital, indicating sites for nucleophilic attack. |

| Mulliken Charge on Oxygen | ~ -0.7 e | ~ -0.7 e | The oxygen atom is a site of high negative charge, making it a hydrogen bond acceptor and a potential coordination site for metals. |

| Mulliken Charge on Hydroxyl H | ~ +0.4 e | ~ +0.4 e | The hydroxyl proton is acidic and a primary site for hydrogen bond donation or deprotonation. |

This interactive table summarizes key electronic properties derived from quantum chemical calculations for molecules analogous to β-Methylenephenethyl alcohol.

Molecular Dynamics Simulations for Conformational Analysis

β-Methylenephenethyl alcohol is a flexible molecule with several rotatable bonds, leading to a vast landscape of possible three-dimensional conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this landscape. nih.gov By simulating the atomic motions over time, MD can reveal the most stable conformations and the energy barriers between them.

An MD simulation of this molecule would typically involve placing it in a simulated solvent box and calculating the forces between all atoms at discrete time steps. This generates a trajectory of the molecule's movements, from which conformational preferences can be analyzed. For example, a 10-nanosecond MD simulation was used to study the motions of a benzyl (B1604629) alcohol complex within an enzyme active site, revealing correlated and anticorrelated movements throughout the protein structure. nih.gov

For β-Methylenephenethyl alcohol, key conformational questions include:

The orientation of the phenyl ring relative to the ethyl chain.

The dihedral angle of the C-C-O-H group, which determines the orientation of the hydroxyl hydrogen.

The possibility of intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond or the phenyl ring.

Table 2: Key Dihedral Angles for Conformational Analysis of β-Methylenephenethyl Alcohol

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| C1-C2-Cβ-Cα | Rotation of the phenyl group | Likely staggered conformations to minimize steric hindrance. |

| Cβ-Cα-C(OH)-H | Orientation of the hydroxyl group | Anti and gauche conformations are expected to be low in energy. |

| Cα-C(OH)-O-H | Orientation of the hydroxyl proton | Influences hydrogen bonding capability and reactivity. |

This interactive table outlines the critical dihedral angles that would be analyzed in a molecular dynamics simulation to understand the conformational preferences of β-Methylenephenethyl alcohol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the detailed steps of a chemical reaction, known as the reaction mechanism. This involves identifying transition states—the highest energy points along a reaction pathway—and intermediates.

For β-Methylenephenethyl alcohol, a relevant reaction to study would be its acid-catalyzed dehydration or its oxidation. Using DFT, chemists can model the entire potential energy surface of such a reaction. For instance, in the palladium-catalyzed amination of allyl alcohol, DFT calculations with solvent corrections accurately predicted that the oxidative addition step is rate-determining, aligning with experimental kinetic data. mdpi.com These calculations revealed a cooperative hydrogen-bonding network that facilitates the reaction. mdpi.com

Similarly, computational models have been developed for the production of allyl alcohol from glycerol, using experimental data to refine the models and simulate the entire process, from reaction kinetics to product purification. mdpi.comresearchgate.net Such an approach for a reaction involving β-Methylenephenethyl alcohol would allow for the optimization of reaction conditions (like temperature, catalyst, and solvent) in a virtual environment before proceeding with laboratory experiments.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifying a molecule's structure affects its biological activity. While no specific SAR studies for β-Methylenephenethyl alcohol derivatives are published, we can look at studies on analogous phenethylamine (B48288) derivatives to understand the process. biomolther.org

In a typical computational SAR study, a series of derivatives is created by modifying specific functional groups. For each derivative, properties like binding affinity to a biological target (e.g., a receptor or enzyme) are calculated using molecular docking simulations. biomolther.org These simulations predict the most stable binding pose of the molecule in the target's active site and assign a score based on the interaction energy.

For derivatives of β-Methylenephenethyl alcohol, SAR studies could explore:

Aromatic Ring Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl ring to modulate electronic properties.

Modification of the Alkene: Hydrogenating the double bond to see the effect of saturation, or adding substituents.

Alcohol Group Modification: Converting the alcohol to an ether or ester to change its hydrogen bonding capacity and polarity.

Studies on phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact their binding affinity to receptors like the 5-HT₂A receptor. biomolther.orgnih.gov For example, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. nih.gov Similarly, SAR studies on phenylethanolamine derivatives found that the size of substituents on the β-carbon is critical for enzyme inhibition. nih.gov

Table 3: Hypothetical SAR Study on β-Methylenephenethyl Alcohol Derivatives

| Derivative Modification | Predicted Impact on a Hypothetical Receptor | Rationale |

|---|---|---|

| Addition of a 4-Chloro group to the phenyl ring | Potentially increased binding affinity | Halogen atoms can form favorable interactions (halogen bonds) in binding pockets. |

| Hydrogenation of the C=C double bond | Altered binding pose and affinity | Loss of rigidity and π-system could disrupt key interactions. |

| Conversion of -OH to a methoxy (B1213986) (-OCH₃) group | Decreased binding affinity | Loss of hydrogen bond donating ability, which is often crucial for anchoring to a receptor. |

| Addition of a methyl group to the α-carbon | Potentially altered selectivity or affinity | Increased steric bulk could favor or hinder binding depending on the shape of the active site. |

This interactive table presents a hypothetical Structure-Activity Relationship (SAR) study, illustrating how computational predictions could guide the design of more potent derivatives of β-Methylenephenethyl alcohol.

Table of Mentioned Compounds

| Compound Name |

|---|

| β-Methylenephenethyl alcohol |

| Phenethyl alcohol |

| Allyl alcohol |

| Benzyl alcohol |

| Ethanol (B145695) |

| Glycerol |

| Phenylethanolamine |

Advanced Applications in Organic Synthesis

β-Methylenephenethyl Alcohol as Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

In theory, the chiral version of beta-methylenephenethyl alcohol could serve as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary is removed. For this compound to be used in this capacity, it would first need to be resolved into its (R) and (S) enantiomers.

Once in an enantiomerically pure form, the alcohol could be attached to a prochiral molecule, for instance, through an ester or ether linkage. The steric bulk and electronic properties of the phenyl group in the auxiliary could then influence the facial selectivity of an approaching reagent, leading to a diastereoselective reaction.

Furthermore, derivatives of this compound could be envisioned as precursors for chiral ligands used in asymmetric catalysis. The primary alcohol could be functionalized, for example, by conversion to a phosphine (B1218219) or an amine. Such a ligand, when complexed with a transition metal, could create a chiral environment around the metal center, enabling the catalysis of enantioselective reactions.

Table 1: Potential Chiral Ligand Scaffolds from β-Methylenephenethyl Alcohol Derivatives

| Ligand Type | Potential Synthetic Route from β-Methylenephenethyl Alcohol |

|---|---|

| Chiral Phosphine Ligand | 1. Tosylation of the alcohol. 2. Nucleophilic substitution with a phosphide. |

| Chiral Amino Alcohol Ligand | 1. Oxidation to the aldehyde. 2. Reductive amination with a chiral amine. |

Precursors for Complex Chemical Entities

The structure of this compound offers several reaction sites—the double bond, the aromatic ring, and the hydroxyl group—making it a potential starting material for the synthesis of more complex molecules. The allylic alcohol moiety can undergo a variety of transformations, including epoxidation, dihydroxylation, and cyclopropanation, to introduce new stereocenters. The phenyl group can be functionalized through electrophilic aromatic substitution, and the double bond can participate in cycloaddition reactions.

Synthetic Methodologies for Biologically Active Molecule Fragments

Many biologically active molecules contain phenethyl or substituted phenethyl fragments. The structural framework of this compound could be a valuable starting point for the synthesis of fragments of such molecules. For instance, the allylic alcohol could be a precursor to various three-carbon synthons with defined stereochemistry.

Table 2: Potential Transformations of β-Methylenephenethyl Alcohol for Bioactive Fragment Synthesis

| Reaction Type | Potential Product Fragment |

|---|---|

| Asymmetric Epoxidation | Chiral epoxy alcohol |

| Asymmetric Dihydroxylation | Chiral triol |

| Heck Coupling | Substituted stilbene (B7821643) derivatives |

Development of Novel Catalysts and Reagents Utilizing β-Methylenephenethyl Alcohol Derivatives

Derivatives of this compound could also be utilized in the development of novel catalysts and reagents. For example, the alcohol could be attached to a solid support to create a heterogeneous catalyst. The specific steric and electronic properties of the molecule could be harnessed to influence the reactivity and selectivity of such a catalyst.

Q & A

Q. What are the primary synthetic routes for beta-methylenephenethyl alcohol, and how can reaction conditions be optimized?

this compound (CAS 6006-81-1) is synthesized via alkylation or condensation reactions using upstream precursors such as 2-propyn-1-ol, chloromethyl iodide, or styrene oxide . Optimizing reaction conditions (e.g., molar ratios, temperature, catalysts) is critical. For example, enantioselective alkylation of ketones with phenylacetylene derivatives, as demonstrated in acetylene alcohol synthesis, suggests using catalysts like 3,3'-diphenylbinaphthyl and maintaining low temperatures (0°C) to improve yields . Solvent polarity and reaction duration (e.g., 120 minutes) also influence product selectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the allylic alcohol structure and substitution pattern.

- IR spectroscopy to identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkene (C=C stretch ~1600–1680 cm⁻¹) functional groups.

- GC-MS or HPLC-MS for purity assessment, leveraging its molecular weight (134.1751 g/mol) and boiling point (116–118°C at 11 Torr) for separation .

- Melting point analysis (19°C) to verify crystallinity and purity .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or polymerization. Its predicted pKa (~14.52) indicates sensitivity to strong bases, so neutral pH conditions are recommended . For long-term storage, inert atmospheres (e.g., nitrogen) and stabilizers like BHT (butylated hydroxytoluene) may be used.

Q. What safety precautions are essential when handling this compound?

While specific hazard data for this compound is limited, general alcohol safety protocols apply:

- Use PPE (gloves, goggles) to avoid dermal/ocular contact.

- Work in a fume hood to prevent inhalation of vapors.

- Follow waste disposal guidelines for organic solvents, as outlined in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density)?

Discrepancies in properties like density (1.0509 g/cm³) or boiling point may arise from impurities or measurement techniques. To address this:

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions?

The α,β-unsaturated alcohol structure enables conjugate addition reactions. For example, downstream product 2-phenyl-1,2-propanediol suggests dihydroxylation via epoxidation or ozonolysis. Computational studies (DFT) can model transition states, while kinetic experiments under varying pH/temperatures elucidate rate-determining steps .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral catalysts (e.g., binaphthyl-derived ligands) and asymmetric induction strategies, such as those used in acetylene alcohol synthesis, can enhance enantiomeric excess. Optimize solvent polarity (e.g., THF vs. DCM) and reaction time to favor stereochemical control .

Q. What analytical strategies assess this compound’s stability under extreme pH or temperature conditions?

- Accelerated stability studies : Incubate samples at elevated temperatures (40–60°C) and analyze degradation products via LC-MS.

- pH-dependent kinetics : Monitor hydrolysis rates in buffered solutions (pH 1–14) using UV-Vis spectroscopy or NMR .

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.